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Introduction
Tozadenant (SYN115) was an investigational oral, selective adenosine A2A receptor

antagonist developed as an adjunctive therapy to levodopa for the treatment of Parkinson's

disease. The rationale for its development was based on the understanding that antagonism of

the adenosine A2A receptor could potentiate dopaminergic neurotransmission in the basal

ganglia, thereby improving motor symptoms in patients with Parkinson's disease. This technical

guide provides an in-depth history of the clinical development program of Tozadenant,
detailing its progression through clinical trials, its mechanism of action, and the ultimate

reasons for the cessation of its development.

Mechanism of Action: Adenosine A2A Receptor
Antagonism
Tozadenant's therapeutic potential resided in its ability to selectively block adenosine A2A

receptors, which are highly expressed in the striatum, a key component of the basal ganglia

motor circuit. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an

overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits.

Adenosine A2A receptors are co-localized with dopamine D2 receptors on the striatopallidal

neurons of this indirect pathway. Activation of A2A receptors by adenosine has an inhibitory

effect on D2 receptor function. By blocking these A2A receptors, Tozadenant was designed to
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disinhibit D2 receptor signaling, thereby normalizing the activity of the indirect pathway and

improving motor control.

Simplified Signaling Pathway of Tozadenant's Action
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Tozadenant's Mechanism of Action

Clinical Development Program
The clinical development of Tozadenant progressed to Phase 3 before its termination. The

program primarily focused on evaluating the efficacy and safety of Tozadenant in reducing "off"

time in Parkinson's disease patients experiencing motor fluctuations with levodopa therapy.

Phase 2b Clinical Trial (NCT01283594)
A key study in the development of Tozadenant was a Phase 2b, multicenter, randomized,

double-blind, placebo-controlled, dose-finding trial.[1]

Objective: To assess the safety and efficacy of four different doses of Tozadenant as an

adjunct to levodopa in patients with Parkinson's disease and motor fluctuations.[1]

Patient Population: 420 patients with Parkinson's disease treated with levodopa who

experienced at least 2.5 hours of "off" time per day.[1]

Study Design: Participants were randomly assigned to receive one of four doses of

Tozadenant (60 mg, 120 mg, 180 mg, or 240 mg) or a matching placebo, administered twice

daily for 12 weeks.[1]

Primary Outcome Measure: The primary endpoint was the change from baseline in the hours

per day spent in the "off" state at week 12. This was assessed using patient-completed

diaries, known as Hauser diaries.[1]

Hauser Diary Methodology: Patients were instructed to record their motor state ("asleep,"

"off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome

dyskinesia") every 30 minutes during their waking hours for three consecutive days at

specified time points during the study. Training was provided to ensure accurate and

consistent reporting.

The Phase 2b study demonstrated that Tozadenant at doses of 120 mg and 180 mg twice

daily was effective in reducing "off" time.
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Treatment Group
Mean Change from
Baseline in "Off"
Time (hours/day)

95% Confidence
Interval

p-value vs. Placebo

Placebo -0.6 - -

Tozadenant 60 mg

BID
Not significant - -

Tozadenant 120 mg

BID
-1.1 -1.8 to -0.4 0.0039

Tozadenant 180 mg

BID
-1.2 -1.9 to -0.4 0.0039

Tozadenant 240 mg

BID
Not significant - -

Combined 120/180

mg BID
-1.1 -1.8 to -0.5 0.0006

Data sourced from Hauser et al., 2014.

The 240 mg twice-daily dose was associated with a higher rate of discontinuation due to

adverse events.

Adverse Event Placebo (n=84)
Tozadenant
120 mg BID
(n=82)

Tozadenant
180 mg BID
(n=85)

Tozadenant
240 mg BID
(n=84)

Discontinuation

due to AE
4 (5%) 6 (7%) 8 (9%) 17 (20%)

Dyskinesia 7 (8%) 13 (16%) 17 (20%) 14 (17%)

Nausea 3 (4%) 9 (11%) 10 (12%) 12 (14%)

Dizziness 1 (1%) 4 (5%) 11 (13%) 10 (12%)

Data sourced from Hauser et al., 2014.
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Phase 3 Clinical Trial Program (TOZ-PD, including CL-
05)
Based on the promising results of the Phase 2b study, a Phase 3 program was initiated to

confirm the efficacy and further evaluate the safety of Tozadenant.

Objective: To evaluate the efficacy and safety of Tozadenant as an adjunctive therapy in

levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.

Patient Population: The study intended to enroll approximately 450 patients with similar

characteristics to the Phase 2b trial participants.

Study Design: The TOZ-PD study was a randomized, double-blind, placebo-controlled trial.

Patients were to be randomized to receive Tozadenant 60 mg twice daily, 120 mg twice

daily, or placebo for 24 weeks. This was to be followed by a 52-week open-label extension to

gather long-term safety data.

Primary and Secondary Outcome Measures: The primary endpoint was the change in "off"

time as measured by the Hauser diary. Key secondary endpoints included changes in "on"

time without troublesome dyskinesia and assessments using the Unified Parkinson's

Disease Rating Scale (UPDRS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1682436?utm_src=pdf-body
https://www.benchchem.com/product/b1682436?utm_src=pdf-body
https://www.benchchem.com/product/b1682436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tozadenant Phase 3 (TOZ-PD) Trial Workflow
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Tozadenant Phase 3 Trial Workflow

Discontinuation of the Clinical Development
Program
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In November 2017, Acorda Therapeutics announced the discontinuation of the Tozadenant
clinical development program due to serious safety concerns that emerged during the Phase 3

trials.

Safety Signal: Agranulocytosis and Sepsis
The decision to halt the program was based on the emergence of cases of agranulocytosis, a

severe and life-threatening reduction in white blood cells, which in some instances led to sepsis

and fatalities. Seven cases of sepsis were reported in the Tozadenant-treated groups, with five

of these being fatal.

Enhanced Safety Monitoring and Final Decision
In response to the initial safety signals, the company implemented enhanced safety monitoring,

which included increasing the frequency of blood cell count monitoring for trial participants from

monthly to weekly. However, after a thorough review of the data and in consultation with the

Data Safety Monitoring Board and the U.S. Food and Drug Administration (FDA), Acorda

concluded that even with weekly monitoring, patient safety could not be sufficiently ensured.

Consequently, all ongoing studies with Tozadenant were terminated.

Conclusion
The clinical development of Tozadenant illustrates the rigorous and often challenging path of

drug development. While demonstrating promising efficacy in reducing "off" time for patients

with Parkinson's disease in Phase 2 trials, the emergence of a severe and unpredictable safety

signal in the Phase 3 program led to its discontinuation. The Tozadenant story underscores the

paramount importance of patient safety in clinical research and serves as a critical case study

for drug development professionals. The data from the completed portions of the Phase 3 trial

were expected to be shared with the scientific community to contribute to the collective

understanding of this therapeutic class and Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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